7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate
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Overview
Description
7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a benzoxathiol and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyphenyl derivatives with thiophene-2-carboxylate under specific conditions. The reaction often requires the use of catalysts and controlled environments to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the thiophene and benzoxathiol rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share structural similarities and are used in similar applications.
Benzoxathiol derivatives: These compounds also exhibit similar chemical properties and are used in medicinal chemistry and material science.
Uniqueness
7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE is unique due to its combined benzoxathiol and thiophene structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H12O5S2 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C19H12O5S2/c1-22-12-5-2-4-11(8-12)14-9-13(10-16-17(14)24-19(21)26-16)23-18(20)15-6-3-7-25-15/h2-10H,1H3 |
InChI Key |
AESQVNMVPSYZKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CS4)SC(=O)O3 |
Origin of Product |
United States |
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